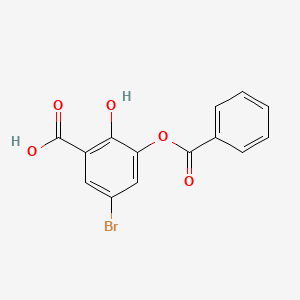
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid
Overview
Description
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, also known as 3-Bromo-2-hydroxybenzoyloxybenzoic acid, is a brominated hydroxybenzoic acid with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 185-187°C and a boiling point of 439°C. The chemical formula of 3-Bromo-2-hydroxybenzoyloxybenzoic acid is C8H6BrO4. This compound is used in various biochemical and physiological studies, due to its unique properties.
Scientific Research Applications
Polymer Synthesis
3-Hydroxybenzoic acid derivatives, closely related to 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, are used in the synthesis of poly(3-hydroxybenzoates). These polymers have been synthesized through various methods, including condensation reactions. Amorphous poly(3-hydroxybenzoate) is notable for its solubility in various solvents and crystallization properties (Kricheldorf et al., 1982).
Synthesis of Anti-Cancer Drugs
Derivatives of hydroxybenzoic acid are key intermediates in synthesizing anti-cancer drugs. They play a critical role in inhibiting enzymes like thymidylate synthase, essential in cancer treatment (Cao Sheng-li, 2004).
Antibacterial Activity
Novel derivatives of 3-hydroxybenzoic acid, akin to this compound, have been synthesized and tested for their potential antibacterial activity. These compounds could be used to develop new chemotherapeutic agents (Satpute et al., 2018).
Metabolism Research
Research on the metabolism of hydroxybenzoates in bacteria has been conducted. This includes the study of enzymes and pathways involved in metabolizing compounds similar to this compound, providing insight into microbial degradation processes (Laempe et al., 2001).
HIV-1 Integrase Inhibition
Some hydroxybenzoic acid derivatives have shown potential as HIV-1 integrase inhibitors. These compounds inhibit viral replication, contributing to the development of novel antiretroviral therapies (Sharma et al., 2011).
Properties
IUPAC Name |
3-benzoyloxy-5-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKYYMXTEHGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563746 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-15-8 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


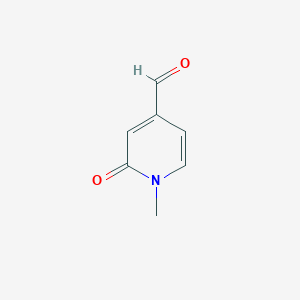


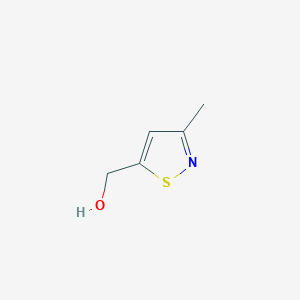



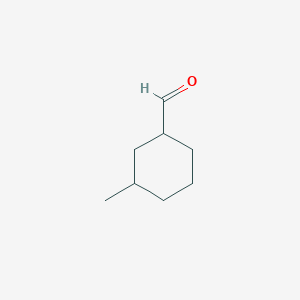


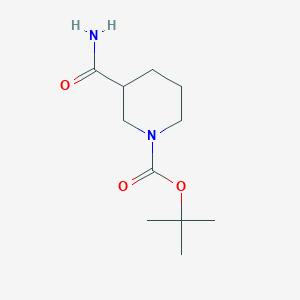


![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
